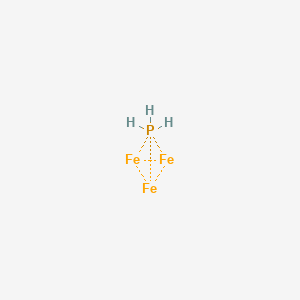
iron;phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron phosphane, also known as iron phosphide, is a chemical compound composed of iron and phosphorus. It is represented by the chemical formula FeP. This compound is known for its unique properties and has various applications in different fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Iron phosphane can be synthesized through several methods. One common method involves the direct reaction of iron with phosphorus at high temperatures. The reaction is typically carried out in a controlled environment to prevent oxidation. The reaction can be represented as follows:
Fe+P→FeP
Another method involves the reduction of iron(III) phosphate with hydrogen gas at elevated temperatures. This method is advantageous as it allows for the production of iron phosphane with high purity.
Industrial Production Methods
In industrial settings, iron phosphane is often produced as a byproduct in the production of steel. During the steel-making process, iron reacts with phosphorus impurities to form iron phosphane, which can then be extracted and purified for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Iron phosphane undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
-
Oxidation: : Iron phosphane can be oxidized to form iron(III) phosphate. This reaction typically occurs in the presence of oxygen or other oxidizing agents.
4FeP+3O2→2Fe2O3+2P2O5
-
Reduction: : Iron phosphane can be reduced to elemental iron and phosphorus. This reaction is often carried out using reducing agents such as hydrogen gas.
FeP+H2→Fe+PH3
-
Substitution: : Iron phosphane can undergo substitution reactions with various reagents to form different iron-phosphorus compounds.
Common Reagents and Conditions
Common reagents used in the reactions of iron phosphane include oxygen, hydrogen gas, and various reducing agents. The reactions are typically carried out at elevated temperatures to facilitate the desired chemical transformations.
Major Products Formed
The major products formed from the reactions of iron phosphane include iron(III) phosphate, elemental iron, and phosphorus. These products have various applications in different fields.
Wissenschaftliche Forschungsanwendungen
Iron phosphane has several scientific research applications, including:
-
Chemistry: : Iron phosphane is used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation reactions. Its unique properties make it an effective catalyst for these processes.
-
Biology: : In biological research, iron phosphane is used to study the role of iron and phosphorus in biological systems. It is also used in the synthesis of biomolecules that contain iron and phosphorus.
-
Medicine: : Iron phosphane is being investigated for its potential therapeutic applications. It is being studied for its ability to deliver iron and phosphorus to specific tissues in the body, which could have implications for the treatment of certain diseases.
-
Industry: : In industrial applications, iron phosphane is used as a corrosion inhibitor and as a component in the production of high-strength alloys
Wirkmechanismus
The mechanism of action of iron phosphane involves its ability to interact with various molecular targets and pathways. In biological systems, iron phosphane can deliver iron and phosphorus to specific tissues, where they are utilized in various biochemical processes. The molecular targets of iron phosphane include enzymes and proteins that require iron and phosphorus for their activity. The pathways involved in the action of iron phosphane include the synthesis of biomolecules and the regulation of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Iron phosphane can be compared with other similar compounds, such as iron(III) phosphate and iron(II) phosphate. These compounds share some similarities but also have unique properties that distinguish them from iron phosphane.
-
Iron(III) Phosphate: : Iron(III) phosphate is an inorganic compound with the formula FePO4. It is used in various applications, including as a catalyst and in the production of lithium iron phosphate batteries. Unlike iron phosphane, iron(III) phosphate is more stable and less reactive.
-
Iron(II) Phosphate: : Iron(II) phosphate, also known as ferrous phosphate, has the formula Fe3(PO4)2. It is used in agriculture as a fertilizer and in the production of high-strength alloys. Iron(II) phosphate is more soluble in water compared to iron phosphane.
Conclusion
Iron phosphane is a versatile compound with unique properties and various applications in different fields. Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound for further study and development.
Eigenschaften
Molekularformel |
Fe3H3P |
|---|---|
Molekulargewicht |
201.53 g/mol |
IUPAC-Name |
iron;phosphane |
InChI |
InChI=1S/3Fe.H3P/h;;;1H3 |
InChI-Schlüssel |
VAKIVKMUBMZANL-UHFFFAOYSA-N |
Kanonische SMILES |
P.[Fe].[Fe].[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


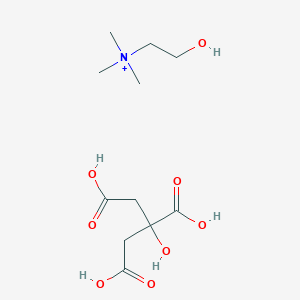
![4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B15088148.png)

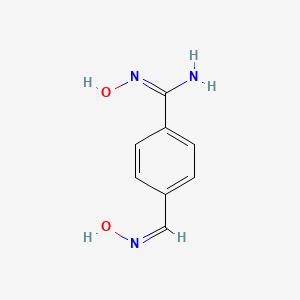
![N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B15088172.png)

![1-Dicyclohexylphosphino-1'-{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene, 97%](/img/structure/B15088188.png)
![N-{2-[2-(dodecyloxy)anilino]-2-oxoethyl}-1-hydroxy-N-methyl-2-naphthamide](/img/structure/B15088189.png)
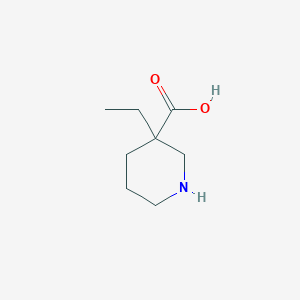
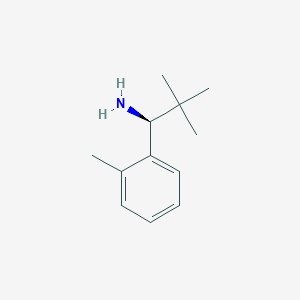
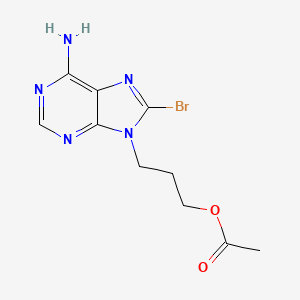
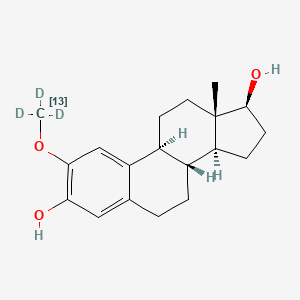
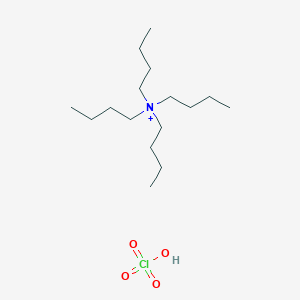
![(2E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2-propenamide](/img/structure/B15088221.png)
